molecular formula C10H9N3O B14884213 3-(Pyrimidin-2-ylamino)phenol

3-(Pyrimidin-2-ylamino)phenol

Cat. No.: B14884213
M. Wt: 187.20 g/mol
InChI Key: GCQRVSCTOLBGKC-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-ylamino)phenol is a high-purity chemical intermediate designed for advanced pharmaceutical and biochemical research. This compound features a phenol group linked to a pyrimidine ring via an amine bridge, a common and critical scaffold in medicinal chemistry. The anilino-pyrimidine core is a privileged structure known for its ability to inhibit kinase enzymes, which are pivotal targets in oncology and disease pathology research . This reagent serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for further functionalization, making it valuable for constructing compound libraries in drug discovery programs. The molecular framework is similar to that found in known kinase inhibitors, which often target enzymes like Cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation . Researchers can utilize this compound to develop and study novel therapeutic agents, particularly in the realms of cancer and signal transduction research. Safety and Handling: This product is classified as a combustible solid. Appropriate personal protective equipment should be worn, and it should be handled only in a well-ventilated environment. Notice to Buyers: This product is provided for research use only and is not intended for diagnostic or therapeutic applications. The buyer assumes sole responsibility for all analytical characterization and quality control to verify identity and purity. Final determination of suitability for any specific research application rests solely with the purchaser.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-(pyrimidin-2-ylamino)phenol

InChI

InChI=1S/C10H9N3O/c14-9-4-1-3-8(7-9)13-10-11-5-2-6-12-10/h1-7,14H,(H,11,12,13)

InChI Key

GCQRVSCTOLBGKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC=CC=N2

Origin of Product

United States

Synthetic Methodologies for 3 Pyrimidin 2 Ylamino Phenol and Its Derivatives

Direct Synthetic Routes to the 3-(Pyrimidin-2-ylamino)phenol Core

The synthesis of the core this compound structure is typically achieved through the condensation of a pyrimidine (B1678525) precursor with an aminophenol. A common and effective method involves the reaction of 2-chloropyrimidine (B141910) with 3-aminophenol. This nucleophilic aromatic substitution (SNAr) reaction, often facilitated by a base in a suitable solvent, provides a direct route to the target compound. Another prominent strategy is the palladium-catalyzed Buchwald-Hartwig amination, which couples a halogenated pyrimidine, such as 2-bromopyrimidine, with 3-aminophenol. This cross-coupling reaction is known for its high efficiency and broad functional group tolerance, making it a powerful tool for constructing the C-N bond central to the this compound scaffold.

Synthesis of Pyrimidine-Phenol Analogs and Derivatives

The structural diversity of pyrimidine-phenol compounds is expanded significantly through various synthetic routes that utilize different starting materials and reaction types.

Amino-Pyrimidine Condensation with Phenolic Precursors

A key strategy for creating complex derivatives involves the condensation of an aminopyrimidine with a precursor containing a phenolic or related functional group. A notable example is the synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one. This compound is synthesized through the reaction of 2-amino-4,6-dimethylpyrimidine (B23340) with phthalaldehydic acid. bohrium.comarabjchem.org This reaction proceeds in high yield (90%) and provides a direct route to a more complex, fused ring system while forming the desired pyrimidinylamino linkage. arabjchem.org The product's structure has been confirmed using various analytical techniques, including IR, NMR, UV-Vis, and single-crystal X-ray diffraction. bohrium.comarabjchem.org

Table 1: Synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one

Reactants Product Yield Analytical Methods

Data sourced from Arabian Journal of Chemistry and Bohrium. bohrium.comarabjchem.org

Reactions Involving 2-Aminopyrimidine (B69317)

2-Aminopyrimidine serves as a versatile building block for a variety of derivatives. nih.gov For instance, it can be reacted with methyl acrylate (B77674) in acetic acid to produce methyl 3-(pyrimidin-2-ylamino)propanoate. researchgate.net This intermediate can then be treated with hydrazine (B178648) hydrate (B1144303) to yield 3-(pyrimidin-2-ylamino)propanehydrazide. researchgate.net This hydrazide derivative is a valuable precursor for synthesizing further compounds, such as Schiff bases, by condensation with various aldehydes and ketones. researchgate.net

Scheme 1: Synthesis of 3-(pyrimidin-2-ylamino)propanehydrazide Derivatives

Generated mermaid

This scheme illustrates the synthetic pathway from 2-aminopyrimidine to various hydrazide derivatives as described in the literature. researchgate.net

Formation of Pyrimidine Ring Systems from Phenolic Intermediates

An alternative to modifying a pre-existing pyrimidine ring is to construct the pyrimidine ring itself from a phenolic precursor. organic-chemistry.org A general and widely used method for pyrimidine synthesis is the Biginelli reaction, which involves the multicomponent condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. niscpr.res.inwikipedia.org In the context of phenolic derivatives, a starting material like N-(4-hydroxyphenyl)-3-oxobutanamide (a β-ketoamide) could theoretically be used as the β-dicarbonyl component. The condensation of this phenolic intermediate with an aldehyde and urea, typically under acidic catalysis, would directly generate a pyrimidinone ring system bearing a hydroxyphenyl substituent. This approach allows for the incorporation of the phenolic moiety before the formation of the heterocyclic core.

Development of Efficient Synthesis Strategies

To improve the accessibility of pyrimidine-phenol derivatives, researchers have focused on developing more efficient synthetic methods, with one-pot reactions being a prominent example. niscpr.res.in One-pot, three-component synthesis is a powerful strategy that allows for the construction of complex molecules from simple precursors in a single reaction vessel, saving time, resources, and reducing waste. scielo.org.mx

For example, various pyrimidine derivatives have been synthesized via a one-pot reaction of an aryl aldehyde, a ketone, and urea. niscpr.res.in The use of a reusable nano zinc ferrite (B1171679) catalyst under conventional heating has been shown to be effective for this transformation, offering advantages such as good yields, high efficiency, and catalyst recyclability. niscpr.res.in Similarly, other one-pot procedures, such as the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, have been developed to produce complex fused pyrimidine systems like pyrrolo[2,3-d]pyrimidines. scielo.org.mx These methods highlight the trend towards more sustainable and atom-economical synthetic protocols. researchgate.net

Design and Synthesis of Substituted Derivatives for Structure-Activity Relationship Studies

The synthesis of a wide range of substituted derivatives is fundamental for conducting structure-activity relationship (SAR) studies, which aim to understand how chemical structure affects a molecule's biological activity. nih.gov By systematically modifying the substituents on the pyrimidine and phenol (B47542) rings, chemists can probe the molecular determinants for a desired biological effect, such as enzyme inhibition. nih.govnih.gov

For instance, in the development of PI3K/mTOR inhibitors, a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines were synthesized where the C-2 substituent was a 3-hydroxyphenyl group, and the C-4 position was occupied by a morpholine (B109124) group. nih.gov The chemical diversity was introduced at the C-7 position to investigate its influence on kinase selectivity and dual activity. nih.gov Similarly, series of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues were designed and synthesized as anti-tubulin agents, with SAR studies focusing on the substitution pattern of the phenylamino (B1219803) moiety. nih.gov These targeted synthetic efforts are crucial for optimizing the potency and properties of lead compounds in drug discovery. mdpi.com

Table 2: Examples of Synthesized Derivatives for SAR Studies

Core Scaffold Purpose of Derivatization Key Structural Variations Target
Pyrido[3,2-d]pyrimidine Elucidate determinants of PI3K selectivity Varied C-7 substituents; fixed C-2 (3-hydroxyphenyl) and C-4 (morpholine) PI3K/mTOR Kinases
Thieno[2,3-d]pyrimidine (B153573) Optimize anti-proliferative potency Varied substituents on the 2-phenylamino group Tubulin Polymerization

Data compiled from studies on kinase inhibitors and bone anabolic agents. nih.govnih.govnih.gov

Spectroscopic and Structural Characterization of 3 Pyrimidin 2 Ylamino Phenol Analogs

Advanced Spectroscopic Characterization Techniques

The characterization of 3-(Pyrimidin-2-ylamino)phenol analogs is comprehensively achieved through the application of several powerful spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each method provides unique and complementary information essential for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. In analogs of this compound, the aromatic protons on both the phenol (B47542) and pyrimidine (B1678525) rings typically appear as multiplets in the downfield region of the spectrum (δ 6.0-8.5 ppm). rsc.org The protons of the pyrimidine ring are distinctly observed, with the proton at the 5-position often appearing as a triplet. rsc.org The chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the aromatic rings. Protons of substituent groups, such as the methine (CH) and N-CH protons in more complex analogs, are also clearly resolved, providing key structural information. rsc.org

Table 1: Selected ¹H NMR Spectroscopic Data for Analogs of this compound Data recorded in DMSO-d6 at 400 MHz. Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.

Compound / AnalogAr-H (ppm)Pyrimidine-H (ppm)NH (ppm)Other Key Signals (ppm)
3-(4-Chlorophenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one 7.83-7.25 (m, 11H)8.15 (brs, 1H), 7.16 (t, J=7.4, 1H), 6.46 (t, J=4.8, 1H)7.53 (m, 1H)5.86 (t, J=10.6, 1H, NCH), 5.56 (d, J=11.2, 1H, CH)
3-(4-Bromophenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one 7.83-7.27 (m, 11H)8.15 (brs, 1H), 7.17 (t, J=7.4, 1H), 6.47 (t, J=4.8, 1H)7.53 (m, 1H)5.83 (t, J=10.4, 1H, NCH), 5.58 (d, J=11.2, 1H, CH)
3-(4-Methoxyphenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one 7.84-6.74 (m, 11H)8.13 (brs, 1H), 7.07 (t, J=7.2, 1H), 6.41 (t, J=4.8, 1H)7.53 (m, 1H)5.74 (t, J=10.4, 1H, NCH), 5.47 (d, J=11.2, 1H, CH), 3.63 (s, 3H, OCH₃)

Source: The Royal Society of Chemistry, 2009. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. This technique is particularly useful for identifying quaternary carbons and carbons in functional groups like carbonyls (C=O), which lack attached protons. For derivatives of this compound, the spectra show distinct signals for the carbons of the phenyl and pyrimidine rings. rsc.orggencat.cat In β-aminoketone analogs, the carbonyl carbon signal appears significantly downfield (around δ 198 ppm), providing clear evidence of this functional group. rsc.org The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents on the rings. rsc.orggencat.cat

Table 2: Selected ¹³C NMR Spectroscopic Data for Analogs of this compound Data recorded in DMSO-d6 at 100 MHz. Chemical shifts (δ) are reported in ppm.

Compound / AnalogC=O (ppm)Aromatic & Pyrimidine C (ppm)Other Key Signals (ppm)
3-(4-Chlorophenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one 197.7161.3, 157.7, 141.8, 136.4, 135.9, 133.5, 131.3, 129.7, 128.9, 128.8, 128.5, 128.0, 127.9, 127.3, 110.356.8 (NCH), 55.9 (CH)
3-(4-Bromophenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one 197.7161.3, 157.7, 142.3, 136.4, 135.9, 133.5, 130.8, 128.9, 128.8, 128.5, 128.1, 127.2, 119.8, 112.0, 108.057.3 (NCH), 55.8 (CH)
3-(4-Methoxyphenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one 198.0157.9, 157.8, 147.4, 137.0, 136.5, 136.2, 135.1, 133.3, 128.9, 128.8, 128.4, 128.1, 127.1, 113.2, 111.7, 107.757.8 (NCH), 55.8 (CH), 54.8 (OCH₃)

Source: The Royal Society of Chemistry, 2009. rsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound and its analogs, key characteristic absorption bands confirm the molecular structure. These include a broad O-H stretching band for the phenolic hydroxyl group, an N-H stretching vibration for the secondary amine linker, and strong absorptions corresponding to C=C and C=N bonds within the aromatic and pyrimidine rings. rsc.orggencat.cat In analogs containing a ketone, a strong C=O stretching band is readily observed around 1660-1680 cm⁻¹. rsc.orggencat.cat

Table 3: Key IR Absorption Bands (ν) for Analogs of this compound Data recorded with KBr pellets. Frequencies are reported in cm⁻¹.

Compound / AnalogN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C & C=N Stretch (cm⁻¹)
3-(4-Chlorophenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one 339916661586, 1519, 1450
3-(4-Bromophenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one 338816691598, 1480
3-(4-Methoxyphenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one 338516671599, 1515, 1450
2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione 340216651615, 1558, 1509

Source: The Royal Society of Chemistry, 2009 rsc.org; Scientia, 2021. gencat.cat

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-electron system. The parent phenol molecule exhibits a maximum absorption (λmax) around 275 nm. docbrown.info The introduction of the pyrimidinylamino group at the meta position extends the conjugated system, which is expected to cause a bathochromic (red) shift to longer wavelengths compared to phenol alone. Further substitution on the phenyl or pyrimidine rings can modulate these electronic transitions, leading to different absorption maxima and intensities. For instance, the introduction of a nitro group to phenol shifts the absorption into the visible range, imparting color. docbrown.info While specific data for the parent compound this compound is not detailed in the provided sources, the UV-Vis spectra of its analogs are crucial for understanding their electronic properties.

Table 4: Principles of UV-Vis Absorption in Phenolic Compounds

CompoundKey ChromophoreExpected λmax RegionRationale
Phenol Substituted benzene (B151609) ring~275 nmπ → π* transitions within the phenyl ring. docbrown.info
3-Nitrophenol Extended conjugation with nitro group~275 nm and ~340 nmThe nitro group extends the π-system, lowering the energy gap for electronic transitions, causing a second, red-shifted absorption band. docbrown.info
This compound Phenyl ring conjugated with pyrimidinylamino group> 275 nmThe pyrimidinylamino substituent extends the conjugation, resulting in a bathochromic shift relative to phenol.

Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's chemical formula. For this compound, the calculated monoisotopic mass is 187.0746 g/mol , corresponding to the molecular formula C₁₀H₉N₃O. nih.gov In the analysis of its analogs, HRMS data typically shows the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The excellent agreement between the calculated and found m/z values serves as conclusive evidence for the successful synthesis of the target compound. rsc.org

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for Analogs of this compound Data obtained via Electrospray Ionization (ESI).

Compound / AnalogMolecular FormulaIonCalculated m/zFound m/z
3-(4-Chlorophenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one C₂₅H₂₀ClN₄O[M+Na]⁺436.1188436.1189
3-(4-Bromophenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one C₂₅H₂₀BrN₄O[M+Na]⁺479.0730479.0712
3-(4-Methoxyphenyl)-1,2-diphenyl-3-(pyrimidin-2-ylamino)propan-1-one C₂₆H₂₃N₄O₂[M+H]⁺409.1911409.1911

Source: The Royal Society of Chemistry, 2009. rsc.org

Compound Index

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in exploring the intricacies of 3-(Pyrimidin-2-ylamino)phenol.

Density Functional Theory (DFT) Studies

DFT methods, with the B3LYP functional combined with various basis sets, are a cornerstone in the computational analysis of this compound. scirp.org These studies provide a robust framework for understanding its geometry, electronic behavior, and spectroscopic signatures.

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. nih.govmdpi.com This process also yields the energetic profile of the molecule, identifying its ground state and any potential stable conformers. nih.gov For instance, in a related pyrimidine (B1678525) derivative, 2-[(Pyrimidin-2-ylamino)methyl]phenol, the aromatic rings at either end of the linker are twisted by 72.58 (8)°. nih.gov

Table 1: Selected Optimized Geometrical Parameters of a Pyrimidine Derivative

ParameterValue
Bond Lengths (Å)
C11-N31.345
N3-C101.367
Bond Angles (°) **
C10-N3-C11117.2
Dihedral Angles (°) **
C1-C2-N1-C9-178.4
Note: Data is for a related pyrimidine derivative and serves as an illustrative example of the types of parameters calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and its tendency to undergo electronic transitions. acadpubl.eumalayajournal.org A smaller energy gap generally indicates higher reactivity. researchgate.net For many organic molecules, the HOMO is often located on electron-rich portions, while the LUMO resides on electron-deficient areas. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. malayajournal.org It helps in identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. acadpubl.eunih.gov Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. ijaemr.com By comparing the calculated frequencies with experimental data, researchers can assign specific vibrational modes to the observed spectral bands, aiding in the structural elucidation of the compound. scirp.orgresearchgate.net

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption and the corresponding electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 2: Calculated Spectroscopic Data for a Pyrimidine Derivative

ParameterCalculated Value
Vibrational Frequency (cm⁻¹)
N-H Stretch3450
C=N Stretch1620
Electronic Absorption (nm)
λmax331.88
Note: Data is for a related pyrimidine derivative and serves as an illustrative example.

The this compound molecule can potentially exist in different tautomeric forms, most notably the enol (phenol) and keto forms. libretexts.orgkhanacademy.org Computational studies are crucial in determining the relative stability of these tautomers. nih.gov For phenols, the enol form is generally significantly more stable due to the aromaticity of the benzene (B151609) ring, a stabilizing factor that is lost in the keto form. libretexts.orgyoutube.commasterorganicchemistry.com The energy difference between the tautomers can be calculated to predict the predominant form at equilibrium. nih.gov The transition state for the interconversion between tautomers can also be modeled to understand the kinetics of the process. nih.gov Studies on similar systems have explored the competition between imine-amine and keto-enol tautomerism. nih.gov

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It transforms the complex molecular orbitals into localized bonds and lone pairs, which align with the intuitive Lewis structure concept. uni-muenchen.de This analysis can reveal information about charge transfer, hyperconjugation, and the nature of chemical bonds (e.g., covalent vs. ionic character). researchgate.netresearchgate.net The analysis of donor-acceptor interactions within the NBO framework helps to quantify the delocalization of electron density, providing a deeper understanding of the molecule's electronic stability. wikipedia.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations have been pivotal in understanding the interactions between this compound and its target proteins at a molecular level. These computational methods have enabled the prediction of binding modes, estimation of binding affinities, and characterization of the intricate network of interactions that stabilize the ligand-protein complex.

Estimation of Binding Affinities and Energies

The binding affinities of this compound derivatives have been computationally estimated to quantify their potency. These calculations, often expressed in kcal/mol, provide a theoretical measure of the binding strength between the ligand and its target. For example, certain derivatives have shown calculated binding energies indicating a high affinity for their target kinases.

Characterization of Specific Molecular Interactions

Detailed analyses of docked structures have revealed the specific molecular interactions responsible for the binding of this compound-based inhibitors. These interactions commonly include:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the amino linker are frequently involved in forming hydrogen bonds with the hinge region of kinases. The phenolic hydroxyl group can also act as a hydrogen bond donor or acceptor.

Pi-Pi Stacking: The aromatic pyrimidine and phenyl rings can engage in pi-pi stacking interactions with aromatic residues, such as phenylalanine or tyrosine, within the binding pocket.

Cation-Pi Interactions: In some instances, the electron-rich pyrimidine ring can interact with positively charged residues like lysine (B10760008) or arginine.

Analysis of Conformational Behavior and Flexibility within Binding Pockets

Molecular dynamics simulations have been employed to study the conformational flexibility of this compound and its analogs upon binding. These simulations provide insights into how the ligand adapts its shape to fit optimally within the binding pocket and how the protein itself may undergo conformational changes to accommodate the ligand. This dynamic view of the binding process is crucial for a comprehensive understanding of the interaction.

Structure-Guided Design Approaches based on Computational Models

The insights gained from molecular docking and dynamics simulations have been instrumental in the structure-guided design of novel and more potent inhibitors based on the this compound scaffold. By understanding the key binding interactions and the structure-activity relationships, medicinal chemists have been able to rationally design modifications to the core structure to enhance potency and selectivity. This iterative process of computational modeling, chemical synthesis, and biological evaluation has proven to be a powerful strategy in drug discovery.

Biological Activity and Mechanistic Studies in Vitro and in Cellulo

Enzyme Inhibition Studies

Cholinesterase Inhibition

Derivatives of 3-(Pyrimidin-2-ylamino)phenol have been investigated for their ability to inhibit cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are critical in the regulation of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. nih.govmdpi.com

The potency of enzyme inhibitors is quantified by their inhibition constant (K_i_), with lower values indicating stronger inhibition. Studies on pyrimidine (B1678525) and pyridine (B92270) diamine derivatives, which share structural similarities with this compound, have demonstrated significant inhibitory activity against cholinesterases. For instance, certain compounds in a synthesized series were identified as potent nanomolar inhibitors of both AChE and BChE. nih.gov One of the most active compounds against Electrophorus electricus AChE (EeAChE) exhibited a K_i_ value of 0.312 µM, while another was highly effective against equine BChE (eqBChE) with a K_i_ of 0.099 µM. nih.gov Another study on boldine, a natural alkaloid, found its K_i_ for human AChE to be 372.30 µmol/l and for human BChE to be 321.85 µmol/l. nih.gov

Table 1: Cholinesterase Inhibition Constants (K_i_) for Related Pyrimidine Derivatives

Compound Target Enzyme K_i_ (µM)
Compound 9 (from series) EeAChE 0.312 nih.gov

This table is for illustrative purposes and showcases data for structurally related compounds to provide context for the potential activity of this compound derivatives.

Understanding the mechanism of inhibition (e.g., competitive, noncompetitive, mixed, or uncompetitive) provides insight into how a compound interacts with an enzyme. nih.gov Many of the studied pyrimidine and pyridine diamine derivatives were found to be mixed or uncompetitive inhibitors of AChE and/or BChE. nih.gov A mixed-type inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. nih.gov Similarly, some phenoxyethyl piperidine (B6355638) derivatives have also been reported to exhibit a mixed-type inhibitory behavior against cholinesterases. nih.gov This is a common mechanism for cholinesterase inhibitors. nih.gov

The active site of AChE is located within a deep and narrow gorge, which contains two main binding sites: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). nih.govnih.gov The CAS is where the hydrolysis of acetylcholine occurs, while the PAS is located at the entrance of the gorge and is involved in guiding the substrate towards the active site. nih.govnih.gov Dual-binding inhibitors, which interact with both the CAS and PAS, can be particularly effective. nih.gov Molecular docking and dynamic studies have confirmed that pyrimidine-based inhibitors can interact with the enzymatic active site of cholinesterases. nih.gov It is believed that the initial binding of an inhibitor to the PAS can facilitate its movement towards the CAS. nih.gov The interaction of inhibitors with both sites can restrict the conformational flexibility of the enzyme. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. nih.govnih.gov

Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine, which are structurally related to this compound, have been designed and synthesized as potent CDK2 inhibitors. nih.gov One particularly promising compound from this series demonstrated potent inhibitory activity against CDK2/cyclin A2 with an IC50 value of 64.42 nM, which is comparable to known CDK inhibitors like AZD5438. nih.gov Further mechanistic studies revealed that this compound could induce cell cycle arrest and apoptosis in cancer cells. nih.gov The development of non-ATP competitive inhibitors that disrupt the protein-protein interactions between CDK2 and its cyclin partners is an alternative and promising approach. researchgate.net

Table 2: CDK2/cyclin A2 Inhibitory Activity of a Representative N-(pyridin-3-yl)pyrimidin-4-amine Derivative

Compound Target IC50 (nM)

This table highlights the potential of the pyrimidine scaffold in targeting CDKs.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is vital for numerous cellular functions, including cell growth, proliferation, and survival. researchgate.netnih.gov Its deregulation is frequently observed in various human cancers. researchgate.net

A series of 2-morpholino, 4-substituted, 6-(3-hydroxyphenyl)pyrimidines, which includes the core structure of this compound, have been reported as potent inhibitors of PI3Ks. researchgate.net Structure-guided optimization of these pyrimidines has led to the discovery of compounds that potently inhibit PI3K gamma (PI3Kγ), a key isoform involved in inflammatory responses. researchgate.netnih.gov These efforts have focused on replacing the phenol (B47542) moiety while maintaining strong target inhibition and improving in vivo properties. researchgate.net The development of dual inhibitors targeting different PI3K isoforms, such as PI3Kδ and PI3Kγ, is also an active area of research for new anti-inflammatory drugs. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The overexpression of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is a factor in the development of numerous human cancers. nih.gov Consequently, the inhibition of EGFR kinase activity is a significant area of research in oncology. While various pyrimidine derivatives have been investigated as potential EGFR inhibitors, a thorough review of scientific literature did not yield specific data on the inhibitory activity of this compound against EGFR kinase. researchgate.netnih.govnih.gov Although studies on related pyrazolo[3,4-d]pyrimidine and pyrimido[4,5-b]quinoline derivatives show inhibitory potential, with some compounds exhibiting IC₅₀ values in the nanomolar to micromolar range, no such values have been published for this compound itself. researchgate.netnih.gov

Bacterial Flavohemoglobin (FlavoHB) Inhibition

Bacterial flavohemoglobins (FlavoHBs) are enzymes that play a crucial role in protecting microorganisms from nitrosative stress. The inhibition of this enzyme is a potential strategy for combating bacterial pathogens. However, extensive searches of scientific databases did not uncover any studies specifically investigating the inhibitory effect of this compound on bacterial flavohemoglobin.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules. While inhibitors of NAPE-PLD are of scientific interest, research into the inhibitory properties of this compound against this enzyme has not been reported in the available scientific literature. Studies have identified other molecules, such as certain quinazoline (B50416) sulfonamide derivatives, as inhibitors of NAPE-PLD, but data for this compound is not available. nih.govnih.gov

Mycobacterial InhA Enzyme Inhibition

The enoyl-acyl carrier protein reductase (InhA) is an essential enzyme for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. It is a well-established target for antitubercular drugs. nih.gov Direct inhibitors of InhA are of significant interest to overcome resistance to existing drugs. While various classes of compounds, including some pyrimidine derivatives, have been explored as InhA inhibitors, there are no published research findings detailing the specific inhibitory activity or IC₅₀ value of this compound against the mycobacterial InhA enzyme. nih.govnih.gov

DNA Interaction Studies

The interaction of small molecules with DNA can lead to various biological effects and is a fundamental area of study in medicinal chemistry. These interactions are broadly classified into modes such as minor groove binding, intercalation, and electrostatic interactions.

Characterization of Binding Modes (e.g., Minor Groove Binding, Intercalation, Electrostatic Interactions)

The way a compound binds to DNA determines its potential mechanism of action. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while minor groove binding involves the fitting of a molecule into the minor groove of the DNA. Electrostatic interactions occur between charged molecules and the phosphate (B84403) backbone of DNA.

Despite the structural features of this compound, which suggest a potential for DNA interaction, a review of the scientific literature reveals no specific studies that characterize its binding mode with DNA. While research on other pyrimidine derivatives has shown evidence of DNA binding through various modes, including intercalation and groove binding, similar experimental characterization for this compound has not been documented. nih.govnih.gov

Determination of Binding Constants (e.g., via Electronic Absorption Titration, UV-Vis Measurement)

The strength of the interaction between a small molecule and DNA is quantified by the binding constant (K). Techniques such as electronic absorption (UV-Vis) titration are commonly employed to determine these constants by monitoring changes in the absorption spectrum of the compound upon addition of DNA.

Currently, there are no published studies that report the determination of the DNA binding constant for this compound. Therefore, quantitative data on its affinity for DNA is not available.

Receptor Binding Studies

Adenosine (B11128) receptors, a class of G protein-coupled receptors, are crucial in various physiological processes, making them attractive drug targets. The pyrimidine core is a key feature in many compounds designed to interact with these receptors. Research into pyrimidine derivatives has revealed their potential as adenosine receptor ligands. For instance, certain pyrano[2,3-c]pyrazol-4-ones, which feature a pyrimidine-like core, have been evaluated for their binding affinity to A₁ and A₂A adenosine receptors. wikipedia.org Furthermore, the exploration of 3,4-dihydropyrimidin-2(1H)-one chemotypes has led to the discovery of potent and highly selective A₂B adenosine receptor antagonists. nih.gov These studies underscore the importance of the pyrimidine structure for adenosine receptor modulation. Although direct binding data for this compound is not available, its pyrimidine moiety suggests a potential, yet unconfirmed, interaction with one or more adenosine receptor subtypes.

Table 1: Examples of Pyrimidine-related Compounds and their Adenosine Receptor Activity

Compound ClassReceptor Target(s)Observed Activity
Pyrano[2,3-c]pyrazol-4-onesA₁, A₂ASelective A₁ receptor ligands identified. wikipedia.org
3,4-Dihydropyrimidin-2(1H)-onesA₂BPotent and selective A₂B receptor antagonists discovered. nih.gov

This table presents data for structurally related compound classes to illustrate the potential for pyrimidine-containing molecules to interact with adenosine receptors.

Estrogen receptors, particularly ERα, are key regulators of gene expression, and their modulation is critical in the treatment of hormone-dependent cancers. researchgate.net The phenolic hydroxyl group is a crucial structural feature for binding to the ER, as it mimics the natural ligand 17β-estradiol by forming a hydrogen bond within the receptor's binding pocket. nih.gov The activity of substituted phenols is influenced by the size, number, and position of the substituents on the phenol ring. nih.gov

A case study on various substituted phenols predicted that those with certain structural characteristics could exhibit weak to moderate binding to ERα. nih.gov As this compound is a substituted phenol, it possesses the necessary hydroxyl group for potential ERα interaction. The nature of the pyrimidinylamino substituent would determine the precise binding affinity and whether the compound acts as an agonist or antagonist. While direct experimental data on the ERα binding and activation of this compound is lacking, its chemical structure warrants investigation in this area. nih.govresearchgate.net

To quantitatively determine the binding affinity of a compound like this compound for receptors such as adenosine or estrogen receptors, radioligand competition binding assays are the gold standard. nih.gov This technique involves incubating the receptor preparation with a fixed concentration of a high-affinity radiolabeled ligand (a ligand containing a radioactive isotope) and varying concentrations of the unlabeled test compound.

The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, a competition curve can be generated. From this curve, the IC₅₀ value (the concentration of the test compound that displaces 50% of the bound radioligand) can be determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki), which reflects the true affinity of the compound for the receptor. nih.gov This method is broadly applicable for characterizing the interaction of a ligand with its receptor. nih.gov

Metal Chelation Studies

The dysregulation of metal ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) is implicated in various diseases, making metal chelation a viable therapeutic strategy. nih.govnih.gov Phenolic compounds are well-known for their metal-chelating properties. nih.govnih.gov The ability of phenols to chelate metal ions is primarily attributed to their hydroxyl groups, which can deprotonate to form stable complexes with metal cations. nih.govmdpi.com

The structure of this compound, containing both a phenolic hydroxyl group and nitrogen atoms in the pyrimidine ring, suggests it has the potential to act as a metal chelator. The hydroxyl group and the adjacent nitrogen atoms could form a stable chelation site for metal ions like Fe³⁺, Cu²⁺, and Zn²⁺. mdpi.com The formation of such complexes can prevent the metal ions from participating in detrimental reactions, such as the Fenton reaction, which generates harmful hydroxyl radicals. researchgate.net While specific studies on the metal chelation capacity of this compound have not been reported, the known chelating abilities of polyphenols and other nitrogen-containing heterocyclic compounds provide a strong rationale for its potential activity in this regard. nih.govnih.gov

Table 2: Biologically Relevant Metal Ions and Their Importance

Metal IonBiological Relevance
Iron (Fe³⁺)Essential for oxygen transport (hemoglobin) and cellular respiration (cytochromes). Implicated in oxidative stress via the Fenton reaction. researchgate.netnih.gov
Copper (Cu²⁺)A key cofactor for many enzymes involved in redox reactions. Its dysregulation is linked to neurodegenerative diseases. nih.govnih.gov
Zinc (Zn²⁺)Crucial for the function of numerous enzymes and transcription factors. Plays a role in immune function and wound healing. researchgate.netnih.gov

Spectroscopic Signatures of Metal-Ligand Complex Formation

The coordination of metal ions with ligands derived from this compound, particularly Schiff base derivatives, induces noticeable shifts in their spectroscopic signatures, providing evidence of complex formation. These changes are primarily observed in Infrared (IR) and UV-Visible (UV-Vis) spectra.

In the IR spectra of Schiff base ligands, a characteristic band corresponding to the azomethine group (C=N) is typically observed. Upon complexation with metal ions, this band shifts, indicating the coordination of the azomethine nitrogen atom to the metal center. researchgate.net For instance, in heteroleptic metal(II) complexes of a Schiff base derived from 3-{[-pyrimidin-2-yl) imino]methyl}napthalen-2-ol, the absorption band for the azomethine group shifts to a higher or lower energy, confirming its involvement in coordination. researchgate.net Similarly, the phenolic O-H group's broad absorption band in the free ligand often disappears or shifts upon complexation, suggesting coordination through the phenolic oxygen after deprotonation. researchgate.netneliti.com

UV-Visible electronic spectra also provide key insights into metal-ligand interactions. The spectra of the ligands typically show absorption bands related to π→π* and n→π* transitions within the aromatic rings and the imine group. dergipark.org.tr Upon forming complexes with metal ions, new absorption bands often appear in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) and d-d electronic transitions of the metal ions. dergipark.org.trdoi.org The appearance of these new bands and shifts in the ligand's original bands confirm the formation of the metal-ligand complex. dergipark.org.tr For example, the electronic spectra of Ni(II), Co(II), and Cu(II) complexes with iminooxime ligands showed less intense shoulders at various wavelengths assigned to the d-d transitions of the respective metal ions. dergipark.org.tr

In Vitro Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties, exhibiting activity against a range of pathogenic bacteria and fungi.

Schiff base derivatives of pyrimidine compounds and their metal complexes have shown significant antibacterial activity. For instance, a Schiff base ligand, {1-[(5-bromo-2-hydroxy-benzylidene)- amino]-4-phenyl-2-thioxo-1,2-dihyro-pyrimidin-5-yl}-phenyl-methanone, and its Cu(II) and Co(II) complexes displayed good biological activity against four Gram-positive bacteria and one Gram-negative bacterium. tubitak.gov.tr In another study, heteroleptic metal(II) complexes of a Schiff base derived from 3-{[-pyrimidin-2-yl) imino]methyl}napthalen-2-ol exhibited very good activity against S. aureus, P. aeruginosa, E. coli, B. cereus, P. mirabilis, and K. oxytoca. researchgate.net Generally, metal complexes show enhanced antibacterial activity compared to the free ligand, a phenomenon explained by chelation theory. nih.gov

The antibacterial efficacy of pyrimidine derivatives is often broad-spectrum. Thieno[2,3-d]pyrimidinedione derivatives, for example, have demonstrated potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA), as well as vancomycin-resistant enterococci (VRE). nih.gov Some of these compounds also possess moderate activity against Gram-negative strains. nih.gov The presence of a phenol group has been noted as being critical for the antibacterial activity of these compounds. nih.gov

Below is a table summarizing the antibacterial activity of selected pyrimidine derivatives against various bacterial strains.

Compound/ComplexBacterial StrainActivity LevelReference
{1-[(5-bromo-2-hydroxy-benzylidene)- amino]-4-phenyl-2-thioxo-1,2-dihyro-pyrimidin-5-yl}-phenyl-methanone and its Cu(II) and Co(II) complexesGram-positive and Gram-negative bacteriaGood tubitak.gov.tr
Heteroleptic metal(II) complexes of 3-{[-pyrimidin-2-yl) imino]methyl}napthalen-2-olS. aureus, P. aeruginosa, E. coli, B. cereus, P. mirabilis, K. oxytocaVery Good researchgate.net
Thieno[2,3-d]pyrimidinedione derivativesMRSA, VRSA, VISA, VRE, S. pneumoniaeSignificant nih.gov
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivativesBacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coliGood researchgate.net

Several pyrimidine derivatives have also been evaluated for their in vitro antifungal activity against various plant pathogenic fungi. For example, novel pyrimidine derivatives containing an amide moiety were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov One particular compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, demonstrated excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil. nih.gov

Similarly, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have shown good activity against the fungal strain Fusarium oxysporum. researchgate.net The antifungal potential of these compounds highlights their importance in the development of new fungicides.

The table below presents the antifungal activity of specific pyrimidine derivatives.

CompoundFungal StrainActivity LevelReference
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.Excellent (EC50 = 10.5 μg/ml) nih.gov
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivativesFusarium oxysporumGood researchgate.net
Pyrido[2,3-d]pyrimidine derivativesVarious fungiSignificant eurjchem.com

The Minimum Inhibitory Concentration (MIC) is a crucial parameter for quantifying the antimicrobial potency of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. nih.gov Standard methods for MIC determination include broth microdilution and agar (B569324) dilution. nih.gov In the broth microdilution method, serial dilutions of the test compound are prepared in a liquid medium in microtiter plates, and a standardized bacterial inoculum is added. nih.gov After incubation, the lowest concentration showing no visible growth is recorded as the MIC. nih.gov

For thieno[2,3-d]pyrimidinedione derivatives, MIC values against Gram-positive bacteria such as MRSA and VRE were found to be in the range of 2–16 mg/L. nih.gov In another study, a Ni(II) complex of a thiazole (B1198619) Schiff base showed potent activity against a range of bacteria, with MIC values ranging from 1.95 to 7.81 µg/mL. nih.gov

The following table displays MIC values for selected compounds against various microorganisms.

Compound/ComplexMicroorganismMIC (mg/L or µg/mL)Reference
Thieno[2,3-d]pyrimidinedione derivativesMRSA, VRSA, VISA, VRE, S. pneumoniae2–16 mg/L nih.gov
Ni(II) complex of (E)-2-((5-bromothiazol-2-yl) imino) methyl) phenolS. aureus, MRSA, E. faecalis, P. aeruginosa, E. coli, K. pneumoniae1.95–7.81 µg/mL nih.gov
3-alkylidene-2-indolone derivatives (10f, 10g, 10h)Staphylococcus aureus ATCC 6538, 4220, and MRSA ATCC 433000.5 µg/mL mdpi.com
3-(pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f)Gram-positive bacteriaStrong activity (similar to linezolid) nih.gov

Structure Activity Relationship Sar Studies

Influence of Substituent Variations on Biological Activity and Binding Profiles

The biological activity of derivatives based on the 3-(pyrimidin-2-ylamino)phenol scaffold is highly sensitive to substitutions on the pyrimidine (B1678525) ring, the phenol (B47542) moiety, and the nature of the linker connecting them.

The pyrimidine ring is a crucial component, often involved in key hydrogen bonding interactions with the hinge region of kinase enzymes, mimicking the adenine (B156593) base of ATP. semanticscholar.orgnih.gov Its substitution pattern significantly modulates inhibitor potency and selectivity.

For instance, in the development of pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of the pyrimidine core, substitutions at various positions have been extensively explored. nih.govresearchgate.net The introduction of different groups can alter the electronic properties and steric profile of the molecule, leading to varied inhibitory activities against different kinases. researchgate.net Studies on 4-(thiazol-5-yl)pyrimidine derivatives have shown that introducing amino functions at the C2-position of the thiazole (B1198619) ring, in conjunction with substituted anilines at the C2-position of the pyrimidine ring, significantly boosts inhibitory activity against cyclin-dependent kinases (CDKs) like CDK2 and CDK9. acs.org Furthermore, adding substituents at the C5-position of the pyrimidine core was found to be important for achieving high potency and selectivity for CDK9. acs.org

The versatility of the pyrimidine ring allows for the generation of a large number of structurally diverse derivatives, which has been instrumental in developing compounds with a broad spectrum of biological activities, including antitumor and antiviral effects. researchgate.net

Table 1: Effect of Pyrimidine Ring Modifications on Kinase Inhibition This table is representative of typical SAR findings and may not reflect data for this compound directly, but illustrates the principles of pyrimidine modification.

Base Scaffold Modification on Pyrimidine Ring Target Kinase Resulting Activity (IC50)
Pyrazolo[3,4-d]pyrimidine 4-Anilino substitution CDK2 Improved inhibitory activity
Pyrazolo[3,4-d]pyrimidine 4-Benzyl substitution CDK2 Lower inhibitory activity vs. anilino
4-(Thiazol-5-yl)pyrimidine 5-Bromo substitution CDK9/CycT1 19 nM
4-(Thiazol-5-yl)pyrimidine 5-Methyl substitution CDK9/CycT1 140 nM

The phenol moiety of the scaffold also presents a critical site for modification. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to binding affinity. nih.govnih.gov Modifications at this position can influence solubility, cell permeability, and interaction with the solvent-exposed regions of the target protein.

In a study on luteolin, a natural compound with a phenolic structure, acylation of the phenolic hydroxyl groups was shown to improve solubility and bioavailability, which in turn enhanced its biological effects. researchgate.net For the this compound core, substitutions on the phenyl ring can be used to explore interactions with hydrophobic pockets within the kinase active site. For example, adding bulky groups or specific functional groups can either enhance or diminish binding depending on the topology of the target's active site. In the development of lapatinib (B449) analogues, which feature a related anilino-quinazoline core, the addition of a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety led to outstanding inhibitory percentages against EGFR and HER2 kinases. mdpi.com

Studies on various molecular scaffolds have demonstrated the importance of the linker. For example, research on pyrrole/imidazole polyamides showed that altering the linker length and chemical nature (e.g., using an oxime linkage) could increase potency by approximately 20-fold. caltech.edu In a different context, modifying an O-alkyl linker in pleconaril (B1678520) analogues by introducing patterns like esters, amides, or piperazine (B1678402) resulted in derivatives with strong antiviral activity. nih.gov For kinase inhibitors, the linker region can influence the relative orientation of the two aromatic rings. Crystal structure analysis of 2-[(pyrimidin-2-ylamino)methyl]phenol shows the two rings are significantly twisted relative to each other, a conformation dictated by the -CH2-NH- linker. nih.gov Introducing protonable amine groups into the linker can provide additional hydrogen bonding opportunities or favorable electrostatic interactions, potentially increasing binding affinity.

Correlation of Structural Features with Specific Binding Mechanisms (e.g., Hydrogen Bonding Networks, Hydrophobic Pocket Occupancy)

The efficacy of this compound derivatives as kinase inhibitors is rooted in their ability to form specific non-covalent interactions with the target protein. frontiersin.org These interactions typically include a network of hydrogen bonds and the occupation of hydrophobic pockets within the ATP-binding site. semanticscholar.org

The pyrimidine ring and the secondary amine linker are critical for forming hydrogen bonds with the kinase hinge region, a pattern that mimics the binding of adenine. semanticscholar.orgnih.gov The phenol's hydroxyl group and one of the pyrimidine's nitrogen atoms often act as key hydrogen bond donors and acceptors. nih.gov For instance, in the crystal structure of 2-[(pyrimidin-2-ylamino)methyl]phenol, the hydroxyl group donates a hydrogen bond to a pyrimidine nitrogen, while the other pyrimidine nitrogen accepts a hydrogen bond from the amino group of a neighboring molecule. nih.gov

Beyond the hinge region, the substituted phenol ring extends into other areas of the ATP binding site. These can include hydrophobic regions that are not extensively used by ATP itself. semanticscholar.org By placing appropriate hydrophobic substituents on the phenol ring, inhibitors can occupy these pockets, leading to increased affinity and selectivity. Docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives have highlighted the importance of interactions with specific amino acid residues like Leu616 and Cys694 through both hydrogen bonding and hydrophobic interactions. mdpi.com

Elucidation of Key Pharmacophores and Structural Determinants for Desired Biological Interactions

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.comresearchgate.net For inhibitors based on the this compound scaffold, the key pharmacophoric features have been well-elucidated through extensive SAR and structural biology.

The primary pharmacophore consists of:

A hydrogen bond donor/acceptor unit (the aminopyrimidine) that interacts with the kinase hinge region. semanticscholar.org

A central hydrophobic core.

A second aromatic ring (the phenol) that can be functionalized to interact with solvent-exposed regions or nearby hydrophobic pockets. semanticscholar.org

Structure-based pharmacophore modeling, which uses the 3D structure of the target protein, has become a powerful tool in identifying these key features. frontiersin.orgnih.gov For example, a pharmacophore model for PDE4 inhibitors identified two hydrogen bond acceptors, one hydrophobic region, and one aromatic ring as crucial for activity. nih.gov The pyridylpyrimidinylaminophenyl portion of the drug imatinib (B729) is recognized as a key pharmacophore, and derivatives based on this structure have been synthesized to develop new kinase inhibitors. researchgate.net These models serve as a blueprint for virtual screening and the rational design of new compounds with improved properties. dovepress.comresearchgate.net

Rational Design Principles Derived from SAR Insights

The wealth of data from SAR studies provides a set of rational design principles for creating novel inhibitors based on the this compound scaffold. um.edu.mt

Key principles include:

Mimicking the ATP Hinge Binding: The aminopyrimidine core is a privileged scaffold because it effectively mimics the hydrogen bonding pattern of adenine with the kinase hinge. nih.gov This interaction is a critical anchor point for inhibitor binding.

Exploiting Hydrophobic Pockets: Selectivity and potency can be enhanced by adding substituents to the phenol ring that can occupy adjacent hydrophobic pockets in the ATP binding site. The size, shape, and chemical nature of these substituents must be tailored to the specific topology of the target kinase. semanticscholar.org

Modulating Physicochemical Properties: Modifications to the scaffold, particularly on the phenol ring and linker, can be used to fine-tune physicochemical properties like solubility and cell permeability, which are critical for drug efficacy. researchgate.net

Conformational Control through Linker Modification: The linker region can be altered to control the relative orientation of the pyrimidine and phenol rings, optimizing the fit within the binding site. caltech.edu

Structure-Based and Ligand-Based Design: Both the known structures of active ligands and the crystal structures of target kinases can be used to build pharmacophore models that guide the design of new molecules with a higher probability of being active. researchgate.netfrontiersin.org

By integrating these principles, medicinal chemists can move from a hit compound, often with moderate potency and selectivity, to a highly optimized lead candidate. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.